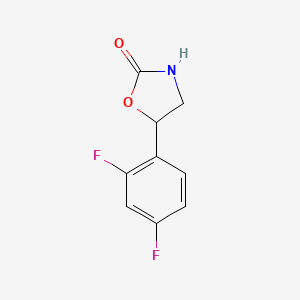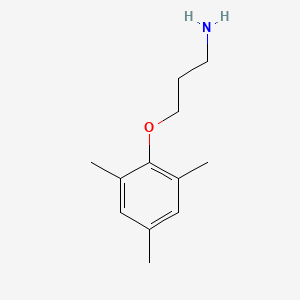
2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F3NO. It is a derivative of benzene, featuring an isocyanate group, a methyl group, and a trifluoromethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene typically involves the reaction of 2-amino-1-methyl-4-(trifluoromethyl)benzene with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:
C9H8F3N+COCl2→C9H6F3NO+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale handling of phosgene and the use of specialized equipment to ensure safety and efficiency. The process is typically carried out in a closed system to prevent the release of toxic gases.
化学反応の分析
Types of Reactions
2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas and polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbon dioxide and amines.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed from polymerization reactions.
科学的研究の応用
2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Used in the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of 2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity allows the compound to form stable covalent bonds with various nucleophilic groups, making it useful in chemical synthesis and modification of biomolecules.
類似化合物との比較
Similar Compounds
- 1-Isocyanato-4-(trifluoromethyl)benzene
- 1-Chloro-4-isocyanato-2-(trifluoromethyl)benzene
- 4-Isocyanato-2-(trifluoromethyl)benzonitrile
Uniqueness
2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific chemical synthesis applications.
特性
分子式 |
C9H6F3NO |
|---|---|
分子量 |
201.14 g/mol |
IUPAC名 |
2-isocyanato-1-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NO/c1-6-2-3-7(9(10,11)12)4-8(6)13-5-14/h2-4H,1H3 |
InChIキー |
JYTRCTAWJLPNDL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


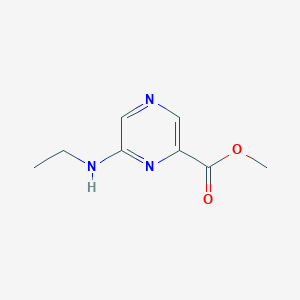
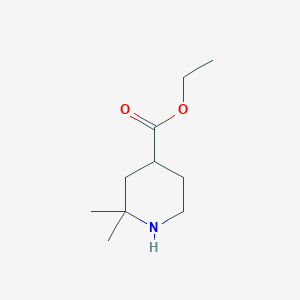
![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)

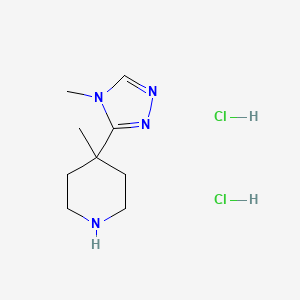
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
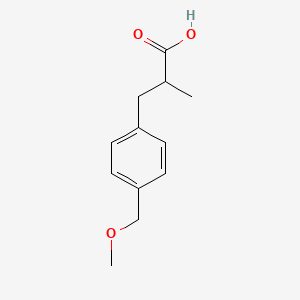

![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
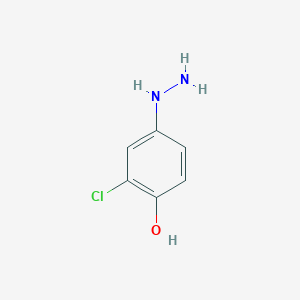
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
